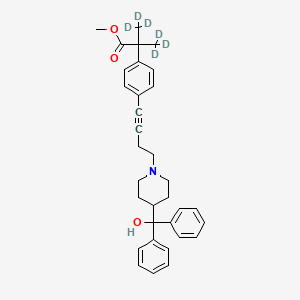

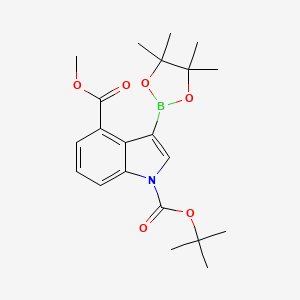

![molecular formula C5H2BrClN4 B1148851 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1334135-75-9](/img/structure/B1148851.png)

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine

Overview

Description

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine is a useful research compound. Its molecular formula is C5H2BrClN4 and its molecular weight is 233.453. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazine derivatives are aromatic heterocyclic compounds known for their structural diversity and significant presence in natural and synthetic compounds. The synthesis of these derivatives, including halogen-substituted versions, is a key area of research due to their application potential in medicinal chemistry and materials science. Studies have detailed various synthetic routes and chemical properties of pyrazine derivatives, highlighting their versatility and adaptability for different scientific applications (Ferreira & Kaiser, 2012; Doležal & Zítko, 2015).

Biological Activities and Applications

A broad range of pharmacological activities has been associated with pyrazine derivatives, making them subjects of interest in drug discovery and development. These compounds exhibit antimicrobial, antifungal, anticancer, antidiabetic, and anti-inflammatory properties. The specific structural features, such as the presence of bromo and chloro substituents, are often critical to the biological activity of these molecules. Research has focused on leveraging these properties to develop new therapeutic agents with improved efficacy and selectivity (Li & Zhang, 2021; Ohloblina, 2022).

Potential in Drug Design and Catalysis

The structural and electronic diversity of pyrazine derivatives, including 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine, offers a promising platform for the design of novel drugs and catalysts. Their ability to interact with biological molecules and catalyze chemical reactions has been exploited in the development of new therapeutic agents and in organic synthesis. The exploration of these compounds extends to their use in addressing various health conditions, such as infectious diseases, cancer, and metabolic disorders, underscoring their therapeutic potential (Carmona-Martínez et al., 2018; Verma et al., 2019).

Safety and Hazards

The safety data sheet for “6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine” suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , suggesting potential targets within oncogenic pathways.

Mode of Action

Related compounds have been shown to inhibit c-met kinase , a key player in cellular growth and survival pathways. This suggests that 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine may interact with similar targets, leading to changes in cellular function.

Biochemical Pathways

, related compounds have been found to influence pathways involving pro-apoptotic proteins such as BAX and caspase-3 and -9. These pathways play crucial roles in regulating cell death and survival.

Result of Action

Related compounds have demonstrated anti-tumor activity , suggesting that this compound may have similar effects.

Properties

IUPAC Name |

6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-3-1-11-2-8-10-5(11)4(7)9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJLYILYSDGQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C2=NN=CN21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729280 | |

| Record name | 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334135-75-9 | |

| Record name | 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

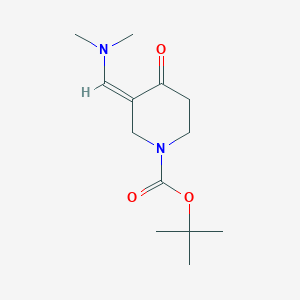

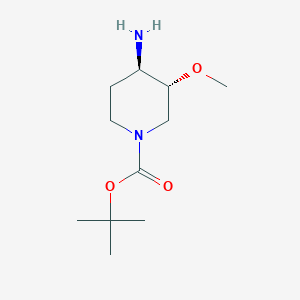

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B1148779.png)